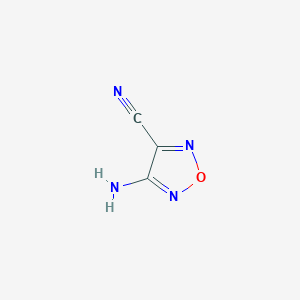

4-Amino-1,2,5-oxadiazole-3-carbonitrile

描述

Contextualization within Heterocyclic Chemistry and Nitrile Derivatives Research

The 1,2,5-oxadiazole ring, commonly known as furazan (B8792606), is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in heterocyclic chemistry due to its inherent energetic properties and its ability to serve as a scaffold for a wide array of functional groups. The presence of the nitrogen-rich furazan ring often contributes to high heats of formation in its derivatives, making them attractive for the development of high-energy density materials.

The nitrile group (-C≡N) is a versatile functional group in organic chemistry, known for its ability to participate in a variety of chemical transformations. smolecule.com In the context of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, the nitrile moiety can be converted into other functional groups such as amines or can be involved in cyclization reactions to form more complex heterocyclic systems. This reactivity makes the compound a valuable building block for creating a diverse range of molecules.

Historical Trajectories and Milestones in the Study of this compound

The synthesis and characterization of this compound, also referred to in the literature as 3-amino-4-cyanofurazan, was notably detailed in a 1994 publication by V. G. Andrianov and A. V. Eremeev in the journal Chemistry of Heterocyclic Compounds. This work laid the foundation for subsequent research by providing a reliable method for its preparation and documenting its fundamental properties. The availability of this compound spurred further investigations into the chemistry of aminocyanofurazans and their potential applications.

Current Research Landscape and Emerging Trends Pertaining to this compound

Current academic research on this compound is predominantly focused on its application as a key intermediate in the synthesis of nitrogen-rich energetic materials. nih.gov The amino and cyano groups on the furazan ring serve as reactive handles for the construction of more complex molecules with enhanced energetic properties.

A significant trend in this area is the use of this compound to build larger, multi-ring heterocyclic systems. For instance, it is a crucial starting material for the synthesis of compounds like 3,4-bis(4'-nitrofurazan-3'-yl)furoxan (DNTF), a high-performance energetic material. nih.gov The synthesis of such complex molecules often involves a series of reactions, including cyano group transformations and diazotization of the amino group, followed by cyclization and oxidation steps. nih.gov

Furthermore, the compound is utilized in the creation of hybrid energetic materials that incorporate other heterocyclic rings, such as pyrazoles, in addition to the furazan moiety. mdpi.com This approach aims to fine-tune the energetic properties and sensitivity of the resulting compounds.

While the primary focus remains on energetic materials, the unique structure of this compound also suggests potential applications in medicinal chemistry, although this area is less explored. The oxadiazole ring is a known pharmacophore, and the presence of amino and nitrile groups offers possibilities for creating derivatives with potential biological activity. smolecule.com

Scope and Significance of Academic Investigations into this compound

The academic investigation into this compound is significant due to its role as a fundamental building block in the development of advanced materials. Its importance lies in providing a versatile platform for the synthesis of a new generation of energetic compounds with improved performance and stability. The study of its reactivity and the development of new synthetic routes utilizing this compound contribute to the broader field of heterocyclic chemistry and materials science. The ongoing research into its derivatives continues to push the boundaries of what is achievable in the design of high-energy density materials.

Compound Data

Below are tables detailing the properties and spectroscopic data for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂N₄O |

| Molecular Weight | 110.07 g/mol |

| Appearance | Solid |

| Technique | Data |

|---|---|

| ¹H-NMR (DMSO-d₆) | δ 6.72 (s, 2H, NH₂) |

| ¹³C-NMR (DMSO-d₆) | δ 160.05, 155.2, 144.25, 140.92, 139.23, 135.70 |

| ¹⁴N-NMR (DMSO-d₆) | δ 1139 (-NH₂) |

Note: NMR data is for a related compound, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), and is provided as a representative example. mdpi.com

Lack of Specific Synthetic Methodologies for this compound Prevents Detailed Analysis

A comprehensive review of available scientific literature reveals a significant gap in detailed synthetic methodologies specifically for the compound this compound. While the compound is commercially available and its existence is confirmed through chemical databases frontierspecialtychemicals.comalfachemch.comnih.gov, specific, peer-reviewed synthetic routes, including retrosynthetic analyses, classical and modern synthesis strategies, and the application of green chemistry principles, are not sufficiently documented in the public domain to fulfill the requested detailed article structure.

General synthetic methods for the broader class of oxadiazoles, including 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are well-established. These often involve the cyclization of amidoximes with various reagents, oxidative cyclization of N-acylhydrazones, or multi-component reactions. nih.govjchemrev.comias.ac.innih.govnih.govnih.govnih.govnih.govresearchgate.netmdpi.commdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net For instance, one-pot syntheses of 1,2,4-oxadiazoles have been developed from nitriles, aldehydes, and hydroxylamine hydrochloride. Similarly, multi-step syntheses often proceed through the formation and subsequent cyclodehydration of an O-acylamidoxime intermediate. nih.govnih.gov

Discussions on green chemistry approaches in the synthesis of oxadiazole derivatives are also present in the literature, focusing on the use of greener solvents, microwave-assisted synthesis, and the development of efficient catalytic systems to minimize waste and energy consumption. nih.govunibo.itunife.itnih.govrasayanjournal.co.inijper.org

However, the direct application of these general principles to the specific synthesis of this compound is not explicitly described. The 1,2,5-oxadiazole (furoxan) ring system has its own unique synthetic challenges and pathways, which can differ significantly from those of its 1,2,4- and 1,3,4-isomers.

Without specific research findings on the synthesis of this compound, a detailed and scientifically accurate article covering the requested outline—from retrosynthetic analysis to green chemistry applications—cannot be generated at this time. The creation of data tables and a thorough discussion of synthetic pathway optimization are contingent on the availability of such foundational research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYVHFNURJLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361380 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156463-85-3 | |

| Record name | 3-Amino-4-cyanofurazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156463-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Pathway Optimization for 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile

Scale-up Considerations and Process Chemistry for 4-Amino-1,2,5-oxadiazole-3-carbonitrile Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process chemistry and scale-up parameters to ensure safety, efficiency, and economic viability. Key considerations include reactor design, heat and mass transfer, reaction kinetics, and downstream processing.

One of the primary challenges in scaling up the synthesis of many nitrogen-rich heterocyclic compounds is the management of exothermic reactions and potential thermal hazards. The synthesis of the 1,2,5-oxadiazole (furazan) ring often involves energetic intermediates. Therefore, a comprehensive understanding of the reaction thermodynamics and kinetics is crucial. Process safety studies, including differential scanning calorimetry (DSC) and reaction calorimetry, are essential to identify potential runaway reaction scenarios and to establish safe operating limits for temperature, pressure, and reactant addition rates.

The choice of solvent and reagents is another critical factor in the process chemistry of this compound production. For industrial applications, solvents should be selected based on their efficacy, safety profile, environmental impact, and ease of recovery and recycling. Similarly, the use of corrosive or hazardous reagents should be minimized or replaced with safer alternatives where possible.

Downstream processing, including product isolation, purification, and drying, also requires careful optimization for large-scale production. The selection of an appropriate crystallization solvent system is vital for obtaining the desired crystal form, purity, and particle size distribution of the final product. Filtration and drying operations must be designed to handle large volumes of material efficiently and safely.

Furthermore, the development of robust analytical methods for in-process control and final product quality assessment is a cornerstone of successful scale-up. These methods are essential for monitoring reaction progress, identifying impurities, and ensuring that the final product meets the required specifications.

While specific details on the industrial-scale production of this compound are not extensively documented in open literature, general principles of process chemistry for energetic materials and fine chemicals provide a framework for its potential scale-up. The data presented in the following table outlines key parameters that would need to be considered and optimized for the industrial production of this compound, based on common practices in the chemical industry.

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Reactor | Glassware (round-bottom flasks) | Glass-lined or stainless steel reactors |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with precise temperature control systems |

| Reagent Addition | Manual addition (pipette, dropping funnel) | Automated dosing systems for controlled addition rates |

| Mixing | Magnetic or overhead stirrers | Baffles and optimized impeller design for efficient mixing |

| Work-up | Liquid-liquid extraction, column chromatography | Centrifugation, filtration, crystallization |

| Safety | Fume hood, personal protective equipment | Process safety management systems, relief systems, containment |

| Process Control | Manual monitoring of temperature, time | Automated process control with real-time analytics |

Optimizing these parameters is a complex, multi-faceted endeavor that requires a deep understanding of both the chemical reactions involved and the principles of chemical engineering. Successful scale-up hinges on a systematic approach to process development, ensuring that the production of this compound can be carried out in a manner that is not only efficient and economical but also safe and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile

Electrophilic and Nucleophilic Reactivity Involving the Oxadiazole Ring System

The 1,2,5-oxadiazole (furazan) ring is an aromatic, five-membered heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom. wikipedia.org This structure is inherently electron-deficient due to the electronegativity of the heteroatoms. This deficiency makes the carbon atoms of the furazan (B8792606) ring susceptible to nucleophilic attack, while generally rendering the ring resistant to electrophilic substitution unless activated by potent electron-donating groups.

Due to the ring's electron-poor nature, nucleophilic aromatic substitution is a more plausible reaction pathway than electrophilic substitution. A strong nucleophile could potentially attack one of the ring carbons, leading to a substitution or ring-opening event. The 1,2,5-oxadiazole ring system is known to be susceptible to cleavage under certain conditions, such as upon treatment with specific nucleophiles or under thermal stress. researchgate.netresearchgate.net For instance, benzofurazans have been shown to undergo ring opening when heated with ethanolamine. researchgate.netresearchgate.net

Reactivity of the Amino Group and Nitrile Functionality in 4-Amino-1,2,5-oxadiazole-3-carbonitrile

The exocyclic amino and nitrile groups are primary sites of chemical transformations in this compound.

Reactivity of the Amino Group: The amino group attached to the furazan ring behaves similarly to an aromatic amine, though its nucleophilicity is reduced by the electron-withdrawing nature of the heterocyclic system.

Oxidation: The amino group can be oxidized to a nitro group (-NO₂). This transformation is particularly relevant in the synthesis of energetic materials. For example, the oxidation of amino-1,2,5-oxadiazoles to their corresponding nitro derivatives can be achieved using strong oxidizing agents, such as a mixture of concentrated hydrogen peroxide and sulfuric acid. mdpi.com The partial oxidation of a related compound, 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole, demonstrates this reactivity. mdpi.com

Diazotization: The primary amino group can potentially undergo diazotization upon reaction with nitrous acid to form a diazonium salt. This intermediate could then be subjected to various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of other functional groups.

Acylation and Alkylation: As a nucleophile, the amino group can react with acylating or alkylating agents. For instance, acylation with acetic anhydride (B1165640) would yield the corresponding acetamide, a reaction often used to protect the amino group. byjus.com

Reactivity of the Nitrile Group: The nitrile functionality is a versatile group that can participate in several important chemical reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid or an amide intermediate. This provides a pathway to synthesize other functionalized furazan derivatives.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride. This reaction offers a method for introducing an aminomethyl side chain.

Cycloaddition: The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, it can react with azides to form tetrazole rings or with nitrile oxides to generate 1,2,4-oxadiazole (B8745197) rings.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Amino (-NH₂) Group | Oxidation | H₂O₂ / H₂SO₄ | Nitro (-NO₂) derivative |

| Diazotization | NaNO₂ / HCl | Diazonium salt intermediate | |

| Acylation | Acyl chlorides, Anhydrides | Amide derivative | |

| Nitrile (-CN) Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or Amide |

| Reduction | LiAlH₄ | Primary amine (-CH₂NH₂) | |

| [3+2] Cycloaddition | Organic azides (R-N₃) | Tetrazole derivative |

Cycloaddition Reactions and Ring Transformations of this compound

The structure of this compound allows for its participation in both cycloaddition reactions, primarily through its nitrile group, and transformations that involve the heterocyclic ring itself.

Cycloaddition Reactions: As mentioned, the nitrile group is a key player in cycloaddition chemistry. The [3+2] cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. The reaction of the nitrile functionality with 1,3-dipoles like azides is a well-established method for synthesizing highly functionalized molecules. This approach could be used to link the this compound core to other molecular fragments, creating more complex structures.

Ring Transformations: The furazan ring, while aromatic, is known to undergo cleavage under specific energetic conditions, such as thermolysis or shock loading. researchgate.netacs.org Studies on related energetic materials show that the initial decomposition step often involves the cleavage of the N–O bond in the furazan ring. acs.org Thermolysis of 3,4-disubstituted furazans can lead to the cleavage of both the O(1)–N(2) and C(3)–C(4) bonds, generating nitrile and nitrile oxide fragments in situ. researchgate.net These reactive intermediates can then be trapped by other molecules present in the reaction mixture.

Furthermore, condensation reactions involving the amino group can lead to the formation of new, fused heterocyclic systems. For example, the reaction of 3,4-diaminofurazan with α-dicarbonyl compounds like glyoxal results in the formation of a fused pyrazine ring, creating the researchgate.netacs.orgnih.govoxadiazolo[3,4-b]pyrazine system. This highlights the potential of using this compound as a building block for more complex polycyclic heterocycles.

Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The presence of multiple nitrogen atoms with lone pairs of electrons and the amino group makes this compound a potential ligand for coordinating with metal ions.

Coordination Chemistry: The nitrogen atoms of the oxadiazole ring and the exocyclic amino group can act as coordination sites for metal centers. wikipedia.org The formation of stable complexes with metal ions is a known characteristic of furazan derivatives, such as diaminofurazan forming stable complexes with copper(II) salts. wikipedia.org The coordination behavior would depend on the metal ion, the solvent, and the reaction conditions. Such metal complexes could exhibit interesting properties for applications in catalysis or materials science. mdpi.com

Metal-Catalyzed Transformations: While specific examples for this molecule are not extensively documented, the functional groups present suggest potential for various metal-catalyzed reactions.

Cross-Coupling Reactions: The amino group could potentially be used in palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with aryl or vinyl halides.

Nitrile Transformations: Metal catalysts can also mediate reactions of the nitrile group. For instance, palladium-catalyzed reactions can facilitate the addition of various nucleophiles to the nitrile.

| Potential Reaction | Metal Catalyst | Functional Group Involved | Possible Outcome |

| Coordination | Transition metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺) | Amino group, Ring Nitrogens | Formation of metal complexes |

| Cross-Coupling | Palladium (Pd), Copper (Cu) | Amino Group (-NH₂) | C-N bond formation |

| Nitrile Addition | Palladium (Pd), Nickel (Ni) | Nitrile Group (-CN) | Addition of nucleophiles |

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations. Mechanistic studies for reactions involving 1,2,5-oxadiazoles often employ computational methods like Density Functional Theory (DFT) alongside experimental observations.

Mechanism of Ring Cleavage: For high-energy materials based on the furazan ring, decomposition mechanisms are of significant interest. DFT studies have been used to investigate the thermal decomposition of related compounds. These studies suggest that the initial step in the decomposition pathway is often the homolytic cleavage of the weak N–O bond within the oxadiazole ring. acs.org This bond breaking is the trigger for a cascade of subsequent reactions that release energy. The activation energy for the cleavage of the furazan ring is a key parameter in determining the thermal stability of these compounds. acs.org

Mechanism of Functional Group Transformations: The mechanisms for the reactions of the amino and nitrile groups generally follow well-established principles of organic chemistry.

Nitrile Reduction: The reduction of the nitrile group with a hydride reagent like LiAlH₄ proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. The resulting dianionic intermediate is then protonated during aqueous workup to yield the primary amine.

Electrophilic Attack on the Amino Group: In reactions like acylation or alkylation, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic center of the reacting partner.

Computational studies, such as DFT calculations, can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this compound. mdpi.comnih.govnih.gov These studies can help predict the most likely sites for electrophilic or nucleophilic attack, calculate the energy barriers for different reaction pathways, and rationalize observed experimental outcomes.

Derivatization Strategies and Analogue Synthesis Based on 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile

Functionalization of the Amino Group for Novel Derivations

The primary amino group at the 4-position of the oxadiazole ring is a key site for introducing structural diversity. Its nucleophilic character allows for a variety of chemical transformations, including acylation, sulfonylation, and alkylation, leading to the generation of novel derivatives with modified electronic and steric properties.

One of the most explored strategies involves the acylation of the amino group to form a range of N-acylamino analogues. This transformation is typically achieved by reacting 4-amino-1,2,5-oxadiazole-3-carbonitrile with various acyl chlorides or carboxylic anhydrides under basic conditions. This approach has been utilized in the synthesis of compounds with potential biological activities. For instance, in the exploration of antiplasmodial agents, various 3-acylamino analogues of 4-substituted-1,2,5-oxadiazoles have been prepared to investigate structure-activity relationships. nih.govnih.gov

Table 1: Examples of Amino Group Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Benzoyl chloride | N-(4-cyano-1,2,5-oxadiazol-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-cyano-1,2,5-oxadiazol-3-yl)-4-methylbenzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(4-cyano-1,2,5-oxadiazol-3-yl)-3-phenylurea |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 4-(Isopropylamino)-1,2,5-oxadiazole-3-carbonitrile |

Modifications and Reactions at the Nitrile Moiety of this compound

The nitrile group at the 3-position is another versatile functional handle for derivatization. It can undergo a variety of transformations to yield different functional groups, significantly expanding the range of accessible analogues. ebsco.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form the corresponding amide (4-amino-1,2,5-oxadiazole-3-carboxamide) and subsequently the carboxylic acid (4-amino-1,2,5-oxadiazole-3-carboxylic acid). chemistrysteps.comlibretexts.org These products can then serve as precursors for further modifications, such as esterification or amide coupling reactions.

Reduction: The nitrile group can be reduced to a primary amine, yielding (4-amino-1,2,5-oxadiazol-3-yl)methanamine. openstax.org This reaction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The resulting aminomethyl group introduces a flexible basic center, which can be crucial for certain biological interactions.

Addition of Nucleophiles: Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile. chemistrysteps.comopenstax.org Subsequent hydrolysis of the intermediate imine yields a ketone. This reaction allows for the introduction of various alkyl or aryl side chains, creating a C-C bond and leading to ketones with the 4-amino-1,2,5-oxadiazole core.

Table 2: Potential Modifications of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxamide, Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) |

| Cycloaddition | Sodium azide | Tetrazole |

These transformations highlight the utility of the nitrile group as a synthetic precursor to a wide range of functionalities, each altering the parent molecule's chemical nature in a distinct way.

Regioselective Substitution Patterns on the Oxadiazole Core

Direct functionalization of the 1,2,5-oxadiazole ring is generally challenging due to its relatively low reactivity towards both electrophiles and nucleophiles. thieme-connect.de The aromatic character of the ring system contributes to its stability. However, nucleophilic substitution can be a viable strategy when a suitable leaving group is present on the ring. thieme-connect.de

For the parent compound, this compound, direct substitution on the ring is not a common strategy as neither the amino nor the nitrile group is a typical leaving group. Derivatization strategies for the core often involve the synthesis of the oxadiazole ring from acyclic precursors already bearing the desired substituents.

However, in related 1,2,5-oxadiazole systems, nucleophilic substitution of leaving groups such as halides or nitro groups has been successfully employed to introduce a range of heteroatom substituents. thieme-connect.de For example, a nitro group on the oxadiazole ring can be displaced by various nucleophiles. This approach, while not directly applicable to the title compound, is a key consideration in the broader synthesis of substituted 1,2,5-oxadiazoles, allowing for regioselective introduction of functionalities.

Library Synthesis and Combinatorial Approaches for this compound Derivatives

The presence of two distinct and reactive functional groups (amino and nitrile) on the this compound scaffold makes it an ideal candidate for the construction of chemical libraries using combinatorial chemistry principles. By systematically combining a set of building blocks at these positions, a large number of diverse analogues can be rapidly synthesized for high-throughput screening.

A common combinatorial approach would involve a parallel synthesis setup. For instance, the core scaffold could be reacted with a library of different acylating agents (e.g., acyl chlorides, sulfonyl chlorides) to generate a diverse set of amides and sulfonamides, functionalizing the amino group. Each of these products could then potentially undergo a second diversification step targeting the nitrile moiety.

Table 3: Illustrative Combinatorial Matrix for Library Synthesis

| Core Scaffold | Reagent Set A (for Amino Group) | Reagent Set B (for Nitrile Group) | Resulting Library |

|---|---|---|---|

| This compound | R¹-COCl, R²-COCl, R³-COCl... | NaN₃, R⁴-MgBr, R⁵-MgBr... | A diverse set of N-acylated derivatives with either a tetrazole or ketone at the 3-position. |

This matrix-based approach allows for the efficient generation of hundreds or thousands of unique compounds from a limited number of starting materials. The resulting library of compounds can then be screened for desired biological activities, facilitating the rapid identification of lead compounds and the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. For analogues of this compound, SAR studies focus on how modifications at the amino group, the nitrile group, and any other substituted positions on the scaffold affect their biological profile.

In a study investigating the antiplasmodial activity of 3,4-disubstituted 1,2,5-oxadiazoles, a series of analogues were synthesized and evaluated against Plasmodium falciparum. nih.govnih.gov This research provides valuable insights into the SAR of this class of compounds.

Key findings from these studies include:

Importance of the 4-substituent: The nature of the substituent at the 4-position of the oxadiazole ring significantly impacts activity. For instance, replacing the amino group with a substituted phenyl ring was a key part of the investigation. The substitution pattern on this phenyl ring was found to be critical for both potency and selectivity. nih.gov

Impact of Acyl Group on the Amino Function: When the amino group is acylated, the nature of the acyl group plays a significant role. The study showed that variations in the benzamido moiety attached to the 3-amino position (analogous to the 4-amino position in the title compound) led to a wide range of activities. nih.govnih.gov

Dialkoxyphenyl Substitution: A particularly noteworthy finding was the positive impact of 4-(3,4-dialkoxyphenyl) substitution on antiplasmodial activity and cytotoxicity. For example, the compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed high in vitro activity (PfNF54 IC₅₀ = 0.034 µM) and a very promising selectivity index of 1526. nih.gov This highlights the importance of specific alkoxy groups at the meta and para positions of the phenyl ring for optimal activity.

Table 4: Selected SAR Data for 1,2,5-Oxadiazole Analogues Against P. falciparum

| Compound | 4-Position Substituent | 3-Position Substituent | PfNF54 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 51 | 3-Ethoxy-4-methoxyphenyl | 3-Methylbenzamido | 0.034 | 1526 |

| 52 | 4-Ethoxy-3-methoxyphenyl | 3-Methylbenzamido | 0.275 | ≤ 31.54 |

| Nitro Analogues (General) | 4-Nitrophenyl | Various Acylamino | 0.323–26.69 | N/A |

| Amino Analogues (General) | 4-Aminophenyl | Various Acylamino | 3.136–53.70 | N/A |

Data sourced from a study on 3,4-disubstituted 1,2,5-oxadiazoles, analogous to the title compound's substitution pattern. nih.gov

These SAR studies demonstrate that antiplasmodial activity and selectivity are highly dependent on the specific substitution patterns on the 1,2,5-oxadiazole scaffold, providing a rational basis for the design of more potent and selective analogues. nih.gov

Computational and Theoretical Studies on 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, DFT can provide insights into a molecule's reactivity, stability, and intermolecular interactions.

While DFT has been extensively applied to various oxadiazole and furazan (B8792606) derivatives, particularly in the design of energetic materials and pharmaceuticals, specific studies detailing a comprehensive DFT analysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile are not widely available in the reviewed literature. researchgate.netmdpi.com Such a study would typically involve geometry optimization using a functional like B3LYP with a suitable basis set to determine the most stable molecular structure. The resulting data would be crucial for understanding the influence of the amino and cyano groups on the electronic nature of the 1,2,5-oxadiazole ring. For example, DFT calculations on the related molecule 3-amino-4-nitraminofurazan were used to determine its conformational energy values. iau.ir

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and high-accuracy composite methods like G2 or CBS-Q, are often employed to obtain precise predictions of energetic properties, including heats of formation.

For the broader class of aminofurazans, it has been noted that a satisfactory description of their properties with ab initio methods requires the inclusion of electron correlation and polarization functions in the basis set. researchgate.net However, a detailed high-accuracy ab initio study specifically reporting the thermodynamic properties, such as the gas-phase enthalpy of formation for this compound, is not present in the surveyed scientific literature. These values would be essential for accurately calculating the performance of energetic materials derived from this compound.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. youtube.com This technique is used to study conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological targets.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra.

While experimental NMR and mass spectrometry data for this compound are available in databases like PubChem, published studies containing computationally predicted and analyzed spectra for this specific molecule could not be identified. nih.gov Theoretical calculations, likely using DFT methods, would allow for the assignment of vibrational modes in its IR and Raman spectra and predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. Understanding the intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the oxadiazole ring, is crucial for predicting crystal structure and material properties, and these interactions can be effectively modeled computationally.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

This compound is a versatile building block for synthesizing a wide array of more complex, nitrogen-rich energetic compounds. nih.govfrontiersin.org Its amino and cyano groups are active sites for numerous transformations, including oxidation, cyclization, and condensation reactions to form azo-bridged compounds, tetrazoles, and fused-ring systems. nih.govnih.gov

Reaction pathway modeling uses quantum chemical methods to map the energy landscape of a chemical reaction, identifying intermediates, transition states, and activation energies. This provides a mechanistic understanding of how a reaction proceeds. Despite the extensive synthetic chemistry based on this compound, computational studies modeling the reaction mechanisms and analyzing the transition states for its various transformations appear to be limited in the existing literature. Such studies would be highly valuable for optimizing reaction conditions and guiding the rational design of new synthetic routes.

In Silico Screening and Computational Design Methodologies Utilizing this compound Scaffolds

In silico screening and computational design are essential techniques in modern drug discovery and materials science. nih.govadvancedresearchpublications.com These methods use computational models to screen virtual libraries of compounds for desired properties or to design new molecules with enhanced characteristics based on a specific molecular scaffold.

The oxadiazole ring is considered a privileged scaffold in medicinal chemistry, and various derivatives are frequently studied using computational methods for drug design. nih.govrdd.edu.iq However, a review of the literature indicates that the specific this compound scaffold has not been extensively utilized as a foundational structure in published in silico screening or computational design studies for therapeutic applications. Its primary application remains in the field of energetic materials, where computational design focuses on predicting properties like density, heat of formation, and detonation performance for its derivatives. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-amino-1,2,5-oxadiazole-3-carbonitrile, ¹H, ¹³C, and ¹⁵N NMR studies are essential for confirming its molecular structure.

The ¹H NMR spectrum is expected to be relatively simple, featuring a broad singlet corresponding to the amino (-NH₂) protons. The chemical shift of this signal can be influenced by solvent, concentration, and temperature due to hydrogen bonding effects.

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals expected for the three carbon atoms in the molecule. The chemical environments are unique: one carbon is part of a nitrile group, while the other two are part of the heterocyclic oxadiazole ring, with one bonded to the amino group and the other to the cyano group. Based on typical chemical shift ranges, the expected signals can be assigned. compoundchem.comlibretexts.org The carbon atom of the nitrile group (-C≡N) is anticipated to appear in the range of 115-125 ppm. The two carbons of the 1,2,5-oxadiazole ring are expected at higher frequencies, typically in the aromatic region of 140-160 ppm, with their exact positions influenced by the electronic effects of the amino and cyano substituents. researchgate.net

Dynamic NMR studies could be employed to investigate restricted rotation around the C-NH₂ bond, particularly in sterically hindered derivatives, which could give rise to atropisomerism. By analyzing peak shapes and coalescence temperatures, the energy barriers for such rotational processes can be quantified.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the carbon nuclei.

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Cyano (-C≡N) | 115 - 125 |

| C2 | Oxadiazole (C-CN) | 140 - 160 |

| C3 | Oxadiazole (C-NH₂) | 145 - 165 |

Single-Crystal X-ray Diffraction Analysis of Intermolecular Packing and Hydrogen Bonding Networks

Single-crystal X-ray diffraction (SCXRD) offers definitive, three-dimensional structural information, including precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. While a publicly available crystal structure for the parent this compound is not readily found, analysis of its functional groups allows for a robust prediction of its solid-state packing and hydrogen bonding network.

The molecule possesses both hydrogen bond donors (the -NH₂ group) and multiple acceptors (the nitrogen atoms of the cyano group and the oxadiazole ring, as well as the ring oxygen atom). This functionality strongly suggests the formation of an extensive hydrogen-bonding network. The primary interactions are expected to be intermolecular N-H···N bonds. These bonds can link molecules into various motifs, such as chains, dimers, or more complex two- or three-dimensional networks.

For instance, one amino proton could form a hydrogen bond with the nitrogen of the cyano group of an adjacent molecule, while the other amino proton could interact with a nitrogen atom of the oxadiazole ring. This type of interaction is observed in the crystal structure of the related energetic material 3-amino-4-azido-1,2,5-oxadiazole. kazanmedjournal.ru Such hydrogen-bonding networks are critical in determining the crystal density, stability, and sensitivity of energetic materials derived from this scaffold. nih.gov The planarity of the 1,2,5-oxadiazole ring facilitates π-π stacking interactions between adjacent molecules, further influencing the crystal packing.

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound This interactive table outlines the potential donor and acceptor sites for hydrogen bonding.

| Donor Group | Acceptor Atom/Group | Type of Interaction |

|---|---|---|

| Amino (N-H) | Cyano Nitrogen | Intermolecular N-H···N |

| Amino (N-H) | Oxadiazole Ring Nitrogen | Intermolecular N-H···N |

| Amino (N-H) | Oxadiazole Ring Oxygen | Intermolecular N-H···O |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments. The spectra for this compound are expected to show characteristic absorption bands corresponding to its distinct structural features.

The amino (-NH₂) group will give rise to characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, two bands are observed, corresponding to the asymmetric and symmetric N-H stretching modes. The C≡N stretching vibration of the nitrile group is expected to produce a sharp, intense absorption band in the 2220-2260 cm⁻¹ region. nih.gov

The 1,2,5-oxadiazole ring itself has a set of characteristic vibrational modes. These include C=N and N-O stretching vibrations, which typically appear in the 1400-1650 cm⁻¹ and 850-1000 cm⁻¹ regions, respectively. Ring deformation and breathing modes occur at lower frequencies. Comparison of experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), can provide a more detailed and complete assignment of the observed vibrational bands. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table shows the expected vibrational modes and their corresponding frequency ranges.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3400 |

| C≡N Stretch | Cyano (-C≡N) | 2220 - 2260 |

| N-H Scissoring | Amino (-NH₂) | 1590 - 1650 |

| C=N Stretch | Oxadiazole Ring | 1400 - 1650 |

| N-O Stretch | Oxadiazole Ring | 850 - 1000 |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Elucidation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to probe its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for the molecular ion of this compound (C₃H₂N₄O), allowing for the unambiguous confirmation of its elemental formula, C₃H₂N₄O (calculated monoisotopic mass: 110.0229 Da). nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted. nih.gov

Common fragmentation patterns for amines often involve alpha-cleavage. libretexts.org For the furazan (B8792606) ring, fragmentation can involve cleavage of the ring structure. Studies on related furazan derivatives show that fragmentation can lead to the formation of oxoisocyanate or the loss of small neutral molecules like HCN, CO, and H₂O. nih.gov The nitrile and amino groups can interact during fragmentation, leading to complex rearrangement pathways.

Table 4: Plausible MS/MS Fragments of this compound (Parent m/z = 110.02) This interactive table lists potential fragment ions and their corresponding neutral losses.

| Fragment m/z | Proposed Neutral Loss | Formula of Loss |

|---|---|---|

| 84.02 | C≡N | CN |

| 83.01 | HCN | HCN |

| 82.03 | N₂ | N₂ |

| 68.01 | HNCO | HNCO |

| 54.02 | 2 HCN | C₂H₂N₂ |

Circular Dichroism and Chiroptical Spectroscopy for Chiral Derivatives of this compound

While this compound itself is achiral, chiral derivatives can be designed and synthesized. A primary route to introduce chirality is through atropisomerism, which arises from hindered rotation around a single bond. nih.gov By introducing bulky substituents ortho to the amino group on a phenyl ring attached to the nitrogen (forming an aniline (B41778) derivative), rotation around the C-N bond can be restricted, leading to stable, separable enantiomers. nih.gov

Circular dichroism (CD) spectroscopy is the principal technique for studying such chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. A chiral derivative of this compound would be expected to show a characteristic CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions.

Techniques like exciton-coupled circular dichroism (ECCD) are particularly powerful. nih.gov If two or more chromophores are present in a chiral spatial arrangement, their electronic transitions can couple, producing a characteristic bisignate (two-signed) CD signal. The sign of this signal can be directly related to the absolute configuration of the molecule. The development and analysis of such chiral derivatives are crucial in fields like asymmetric catalysis and materials science. researchgate.net

Biological and Pharmacological Investigations of 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile and Its Analogues

In Vitro Biological Screening and Cellular Target Identification

In vitro studies of oxadiazole analogues have revealed a broad spectrum of biological activities, particularly antiproliferative and antimicrobial effects. The identification of the specific cellular targets is a critical step in understanding their mechanism of action and for drug discovery. rsc.orgnih.gov

Antiproliferative Activity: A library of 1,2,5-oxadiazole derivatives demonstrated cytotoxicity against human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. nih.goviiarjournals.org Similarly, various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) analogues have shown potent anticancer activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A375). nih.govnih.gov For instance, certain 1,2,4-oxadiazole derivatives linked with benzimidazole (B57391) exhibited higher potency than the standard drug doxorubicin, with IC₅₀ values in the sub-micromolar range. nih.gov

Antimicrobial and Other Activities: Analogues of the core compound have been investigated for effects beyond anticancer activity. Substituted 1,2,4-oxadiazoles have been developed as potent agents against Mycobacterium tuberculosis. nih.gov Other derivatives have been synthesized and evaluated for antibacterial, antifungal, and anti-inflammatory properties. mdpi.com

The following table summarizes the cytotoxic activity of selected oxadiazole analogues against various cancer cell lines.

| Compound/Analogue Class | Cell Line | Activity (IC₅₀) | Reference |

| 1,2,4-Oxadiazole-imidazopyrazine hybrid (16a) | MCF-7 (Breast) | 0.68 µM | nih.gov |

| 1,2,4-Oxadiazole-imidazopyrazine hybrid (16a) | A-549 (Lung) | 1.56 µM | nih.gov |

| 1,2,4-Oxadiazole-imidazopyrazine hybrid (16a) | A-375 (Melanoma) | 0.79 µM | nih.gov |

| 1,2,4-Oxadiazole-imidazopyrazine hybrid (16b) | MCF-7 (Breast) | 0.22 µM | nih.gov |

| 1,2,4-Oxadiazole-imidazopyrazine hybrid (16b) | A-549 (Lung) | 1.09 µM | nih.gov |

| 1,2,4-Oxadiazole-imidazopyrazine hybrid (16b) | A-375 (Melanoma) | 1.18 µM | nih.gov |

| Pyrimidine-1,3,4-oxadiazole hybrid (154) | A549 (Lung) | 3.8 ± 0.02 μM | nih.gov |

Cellular Target Identification: Cellular target identification for oxadiazole compounds has pointed towards a variety of proteins and enzymes crucial for cell survival and proliferation. For example, some 1,2,5-oxadiazole derivatives have been found to interact with topoisomerase I, an enzyme essential for DNA replication. nih.goviiarjournals.org Other oxadiazole analogues have been shown to target histone deacetylases (HDACs), telomerase, and thymidylate synthase. nih.govmdpi.com The Cellular Thermal Shift Assay (CETSA®) is a powerful technique used to obtain an unbiased, proteome-wide view of how compounds engage with proteins inside living cells, which can reveal both direct and off-target effects. pelagobio.com

Receptor Binding Studies and Enzyme Inhibition Assays

The oxadiazole scaffold is a versatile pharmacophore capable of interacting with a wide range of biological receptors and enzymes. journaljpri.comnih.gov

Receptor Binding: Studies have demonstrated that oxadiazole derivatives can bind to various receptors. For instance, novel diphenyl-1,3,4-oxadiazole compounds were designed as ligands for benzodiazepine (B76468) (BZD) receptors, which are part of the GABA-A receptor complex. researchgate.netsemanticscholar.org Radioligand binding assays using [³H]-flumazenil confirmed high affinity, with some compounds exhibiting IC₅₀ values in the low nanomolar range (1.54 nM and 1.66 nM). researchgate.netsemanticscholar.org Other research has focused on synthesizing 1,2,4-oxadiazole derivatives that bind to α- and β-adrenergic receptors. nih.gov Additionally, 1,2,4-oxadiazole derivatives have been identified as antagonists for the Farnesoid X receptor (FXR) and agonists for the Pregnane X receptor (PXR). mdpi.com

Enzyme Inhibition: Oxadiazole analogues have been extensively studied as inhibitors of various enzymes. A library of 1,2,5-oxadiazole derivatives was found to inhibit the catalytic activity of topoisomerase I. nih.goviiarjournals.org In another study, a new class of 1,2,5-oxadiazoles was identified as inhibitors of SUMO-specific protease 2 (SENP2), with the most potent compounds having IC₅₀ values of 3.7 µM and 5.9 µM. researchgate.net

Furthermore, 1,3,4-oxadiazole derivatives have been shown to inhibit a multitude of enzymes critical in cancer progression, including:

Histone Deacetylases (HDACs): Certain analogues act as potent and selective inhibitors of HDAC1 and HDAC8. mdpi.comwjarr.com

Thymidine Phosphorylase: Derivatives have shown inhibitory activity against this enzyme, which is involved in angiogenesis. nih.govmdpi.com

Cyclooxygenase (COX): New 1,3,4-oxadiazole derivatives have been evaluated as potential inhibitors of COX enzymes, which are key in inflammation. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): A series of 1,2,3-oxadiazole (B8650194) derivatives were designed and synthesized as potential DPP-IV inhibitors for the treatment of type 2 diabetes, with one compound showing an IC₅₀ of 13.14 µM. chemmethod.comchemmethod.com

The table below presents enzyme inhibition data for representative oxadiazole analogues.

| Analogue Class | Target Enzyme | Activity (IC₅₀) | Reference |

| 1,3,4-Oxadiazole derivative (8, 9, 10) | HDAC1 | 0.2 µM | wjarr.com |

| 1,2,5-Oxadiazole derivative | SENP2 | 3.7 µM | researchgate.net |

| 1,2,5-Oxadiazole derivative | SENP2 | 5.9 µM | researchgate.net |

| 1,2,3-Oxadiazole-pyrimidine hybrid (M18) | DPP-IV | 13.14 ± 0.49 µM | chemmethod.comchemmethod.com |

| 5(4-Hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | α-Glucosidase | 11.24 ± 0.21 µM | nih.gov |

Elucidation of Molecular Mechanisms of Action at the Cellular Level

Understanding the molecular mechanisms by which oxadiazole analogues exert their biological effects is crucial for their development as therapeutic agents. Research has shown that these compounds can trigger various cellular pathways, often leading to cell death or growth arrest in cancer cells.

A primary mechanism identified for many anticancer oxadiazole derivatives is the induction of apoptosis (programmed cell death). mdpi.com For example, a 1,3,4-oxadiazole derivative that inhibits HDAC8 was found to induce apoptosis in breast cancer cells. mdpi.com Another 1,3,4-oxadiazole compound was shown to cause apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, a study on a 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole derivative confirmed its ability to induce apoptosis in pancreatic cancer cells. nih.gov

Besides apoptosis, other mechanisms have been identified. These include:

Enzyme Inhibition: As detailed in the previous section, the inhibition of key enzymes like topoisomerases, HDACs, and various kinases disrupts essential cellular processes, leading to cytotoxicity. nih.govnih.gov

Receptor Modulation: Interaction with cellular receptors, such as adrenergic or benzodiazepine receptors, can trigger downstream signaling pathways that alter cell function. researchgate.netnih.gov

Mitochondrial Uncoupling: Analogues containing the related furazan (B8792606) (1,2,5-oxadiazole) ring have been investigated as mitochondrial uncouplers. These molecules transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis, a mechanism with therapeutic potential. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies Derived from the 4-Amino-1,2,5-oxadiazole-3-carbonitrile Scaffold

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org This approach is instrumental in virtual screening and the rational design of new, more potent drug candidates. nih.govdovepress.com

For oxadiazole-based compounds, pharmacophore models have been successfully developed to guide the design of inhibitors for various targets. A ligand-based pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govdovepress.com For example, a pharmacophore model for GABA-A receptor antagonists based on aminopyridazine derivatives highlighted the importance of hydrophobicity, aromaticity, and a cationic center for receptor binding. dovepress.com

Ligand-Based Drug Design: This strategy utilizes the knowledge of known active ligands to design new molecules. researchgate.net The oxadiazole ring is often used as a central scaffold due to its favorable properties. nih.gov Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, are a key component of this process. For instance, SAR studies on Sirt2 inhibitors revealed that a 1,2,4-oxadiazole ring must have a para-substituted phenyl group at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position for optimal inhibitory action. nih.gov Similarly, for certain anticancer 1,2,4-oxadiazole derivatives, the presence of electron-donating groups was found to improve activity, while electron-withdrawing groups decreased it. nih.gov These insights are then used to synthesize new series of compounds with predicted improvements in potency and selectivity.

Investigations into Cellular Permeability and Biotransformation Pathways

For a compound to be pharmacologically active, it must typically cross the cell membrane to reach its intracellular target. Furthermore, its metabolic fate, or biotransformation, determines its duration of action and potential for producing toxic metabolites.

Toxicological Assessments at the Molecular and Cellular Level

Toxicological assessment is essential to identify potential liabilities of a new chemical entity. At the molecular and cellular level, this involves evaluating a compound's potential to cause cell death (cytotoxicity), damage DNA (genotoxicity), or interfere with vital cellular functions.

The primary mechanism of toxicity for many furan-containing compounds, which are structurally related to 1,2,5-oxadiazoles, is linked to their metabolic activation. As mentioned, P450-mediated oxidation of the heterocyclic ring can produce highly reactive metabolites. nih.govresearchgate.net These electrophilic intermediates can indiscriminately alkylate cellular macromolecules, leading to protein dysfunction, DNA adduct formation, and depletion of cellular antioxidants like glutathione, ultimately triggering cytotoxicity. nih.govresearchgate.net

For many anticancer oxadiazole derivatives, the desired cytotoxic effect on cancer cells is a direct extension of their mechanism of action, such as the induction of apoptosis or inhibition of essential enzymes. nih.gov However, a crucial aspect of drug development is ensuring selectivity, meaning the compound is significantly more toxic to cancer cells than to normal, healthy cells. For example, a pyrimidine-1,3,4-oxadiazole hybrid demonstrated a 25-fold greater affinity for cancer cells over noncancerous kidney cells (HEK). nih.gov This selective cytotoxicity is a highly desirable trait for a potential anticancer agent.

Applications of 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile in Materials Science and Advanced Organic Synthesis

Use as a Building Block in Complex Molecular Architectures and Natural Product Synthesis

The dual functionality of 4-amino-1,2,5-oxadiazole-3-carbonitrile makes it an important building block for the construction of complex, nitrogen-rich molecular architectures. The amino and cyano groups can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the elaboration of the core structure into more intricate systems.

A significant application of this compound is in the synthesis of high-energy-density materials. For instance, it serves as a key intermediate in the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), a melt-castable explosive. The synthesis of ANFF-1 can be achieved through the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1), which is derived from this compound.

While its application in natural product synthesis is not extensively documented, the reactivity of its functional groups suggests potential for its use in constructing heterocyclic cores that are present in some natural products. The ability to introduce nitrogen atoms and create fused ring systems is a valuable attribute in the total synthesis of complex organic molecules.

Incorporation into Polymeric and Supramolecular Structures

The incorporation of oxadiazole rings into polymer backbones is known to enhance thermal stability and confer desirable electronic properties. Aromatic poly(1,3,4-oxadiazole)s, for example, are recognized for their high thermal resistance and good hydrolytic stability. Although the direct use of this compound as a monomer in polymerization is not widely reported, its derivatives could potentially be employed in the synthesis of functional polymers. The amino and cyano groups could be chemically modified to introduce polymerizable functionalities.

In the realm of supramolecular chemistry, the hydrogen-bonding capabilities of the amino group and the potential for metal coordination with the nitrogen atoms of the oxadiazole ring could be exploited to form well-ordered assemblies. For instance, derivatives of 3-amino-4-azidoethoxyfurazan have been shown to form supramolecular structures stabilized by self-complementary hydrogen bonds, which can enhance the stability of the resulting materials. researchgate.net This suggests that appropriately functionalized derivatives of this compound could be designed to self-assemble into complex supramolecular architectures.

Role in the Synthesis of Diverse Heterocyclic Compounds and Bioactive Scaffolds

This compound is a valuable precursor for the synthesis of a variety of other heterocyclic systems. The amino and cyano groups can participate in cyclization reactions to form fused-ring compounds. For example, the amidoxime (B1450833) intermediate derived from the cyano group can be used to construct various 1,2,4-oxadiazole (B8745197) energetic compounds through reactions with carboxylic acid derivatives and nitriles.

The oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,3,4-oxadiazole (B1194373) scaffold, in particular, is found in several clinically used drugs. While the direct biological activity of this compound is not the primary focus of current research, its role as a synthetic intermediate allows for the creation of diverse libraries of oxadiazole-containing compounds for biological screening.

The synthesis of various bioactive scaffolds can be envisioned starting from this compound. For example, the amino group can be acylated, and the cyano group can be converted to other functional groups, providing a handle for further chemical modifications and the introduction of pharmacologically relevant moieties.

| Precursor Compound | Reaction Type | Resulting Heterocyclic System | Potential Application |

| This compound | Oxidation, Cyclization | Fused Oxadiazole Systems | Energetic Materials |

| This compound | Cyano Group Modification, Cyclization | 1,2,4-Oxadiazole Derivatives | Bioactive Scaffolds |

| This compound | Amino Group Functionalization | Substituted Oxadiazoles | Medicinal Chemistry |

Applications in Chemo-Sensors, Fluorophores, and Molecular Probes

Oxadiazole derivatives are known to possess interesting photophysical properties and have been utilized in the development of fluorescent materials. The 1,3,4-oxadiazole ring, in particular, is a common component in organic light-emitting diodes (OLEDs) and fluorescent probes. These compounds often exhibit strong fluorescence, high electron affinity, and excellent thermal stability.

While there is a lack of specific reports on the use of this compound in these applications, its structure suggests that it could be a useful starting material for the synthesis of novel fluorophores. The electron-withdrawing nature of the oxadiazole ring and the cyano group, combined with the electron-donating amino group, could lead to compounds with interesting charge-transfer characteristics, which are often desirable in fluorescent dyes and chemo-sensors.

For example, the amino group could be functionalized with a fluorogenic moiety or a receptor unit for a specific analyte. The resulting molecule could potentially exhibit changes in its fluorescence properties upon binding to the target, forming the basis of a chemo-sensor. The development of such sensors for ions or small molecules is an active area of research.

Development of Functional Materials Utilizing this compound Derived Units

The primary application of this compound in functional materials to date has been in the area of energetic materials. Its high nitrogen content and the inherent energy of the oxadiazole ring make it an attractive building block for the synthesis of new explosives and propellants with improved performance and reduced sensitivity.

Beyond energetics, the unique electronic properties of the oxadiazole ring suggest that materials derived from this compound could find use in other areas. For instance, polymers incorporating the 1,2,5-oxadiazole moiety could have applications in electronics, such as in electron-transporting layers in organic electronic devices.

Challenges, Limitations, and Future Directions in the Research of 4 Amino 1,2,5 Oxadiazole 3 Carbonitrile

Synthetic Challenges and Opportunities for Novel Methodologies and Sustainable Production

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile is fundamental to its study and application. Historically, the synthesis of aminofurazans has involved multi-step processes that can be hazardous and environmentally taxing. A significant challenge lies in developing scalable, safe, and sustainable synthetic routes.

A comparative look at synthetic strategies for oxadiazole isomers reveals the diverse approaches that could be adapted.

| Methodology | Precursors | Key Reagents/Conditions | Applicable Isomer Class |

| Dehydration of Dioximes | Glyoxaldioxime | Succinic anhydride (B1165640) or SOCl₂ | 1,2,5-Oxadiazole chemicalbook.com |

| Dehydration of Diacylhydrazines | Diacylhydrazines | POCl₃, PPA, SOCl₂ | 1,3,4-Oxadiazole (B1194373) |

| Oxidative Cyclization | Acylthiosemicarbazides | Iodine, Carbodiimides | 1,3,4-Oxadiazole nih.gov |

| Amidoxime (B1450833) Cyclocondensation | Amidoximes, Carboxylic Acids | EDC.HCl, High Temperature | 1,2,4-Oxadiazole (B8745197) nih.gov |

| Modern Dehydration | 4-aminofurazan-3-formamide | Dehydrating agents | This compound frontiersin.org |

The future of synthesizing this compound will likely focus on catalytic processes and green chemistry principles to reduce the environmental footprint associated with its production, especially given its potential use in scalable applications like energetic materials.

Understanding Complex Biological Interactions and Elucidating Off-Target Effects

While the 1,2,5-oxadiazole (furazan) scaffold is less explored in medicinal chemistry than its 1,3,4- and 1,2,4-isomers, preliminary research indicates significant potential. researchgate.net Studies on libraries of 1,2,5-oxadiazole derivatives have revealed promising antiproliferative activity against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). iiarjournals.orgiiarjournals.org

A primary challenge is the comprehensive biological screening of this compound. Its specific cytotoxicity, mechanism of action, and potential therapeutic targets remain largely unknown. Research on related derivatives suggests that some compounds may exert their effects by inhibiting enzymes crucial for cell proliferation, such as topoisomerase I. iiarjournals.orgnih.gov However, it is crucial to determine if this specific molecule shares this mechanism or possesses a novel one.

Elucidating off-target effects is a major limitation in current knowledge. Any potential therapeutic agent must have a well-defined safety profile, which requires extensive screening against a panel of receptors, enzymes, and ion channels. Future research must focus on:

Broad-Spectrum Screening: Testing the compound against various cancer cell lines and microbial strains.

Target Identification: Utilizing techniques like proteomics and molecular docking to identify specific molecular targets. iiarjournals.orgnih.gov

Mechanism of Action Studies: Investigating the downstream cellular pathways affected by the compound.

In Vivo Testing: Progressing from cell-based assays to animal models to understand its physiological effects, metabolism, and potential toxicity.

The 1,2,5-oxadiazole ring has also been associated with other biological activities, such as acting as a source of nitric oxide (NO) for vasodilation and inhibiting enzymes like indoleamine 2,3-dioxygenase for cancer therapy, presenting further avenues for investigation. chemicalbook.com

Development of Advanced Computational Models for Precise Prediction and Design

Computational chemistry offers a powerful tool to accelerate the research and development of novel compounds based on the this compound scaffold. For the furazan (B8792606) class of compounds, Density Functional Theory (DFT) has been successfully employed to predict key properties, particularly for energetic materials. nih.gov These studies calculate optimized molecular structures, heats of formation (HOF), detonation velocities, and bond dissociation energies to assess both performance and stability. nih.govresearchgate.net

The primary challenge is to develop and validate computational models specifically parameterized for this compound. This would allow for the precise prediction of its properties and the rational design of new derivatives. Future directions in this area include:

Predictive Modeling for Energetics: Using DFT and other methods to screen virtual libraries of derivatives to identify candidates with superior energetic performance and lower sensitivity. The stability of furazan-based derivatives compared to their furoxan counterparts is a key finding that can guide this design process. nih.gov

Structure-Activity Relationship (SAR) Models: Developing Quantitative Structure-Activity Relationship (QSAR) models for predicting biological activity. This involves correlating computed molecular descriptors with experimentally determined cytotoxicity or enzyme inhibition to guide the synthesis of more potent and selective therapeutic agents.

Molecular Docking and Dynamics: Performing docking studies to predict how the compound and its derivatives bind to potential biological targets, such as enzymes implicated in cancer. iiarjournals.orgnih.gov Molecular dynamics simulations can further elucidate the stability and nature of these interactions over time.

These computational approaches can significantly reduce the time and cost associated with laboratory synthesis and screening, focusing experimental efforts on the most promising candidates.

Exploration of New Application Domains in Emerging Technologies

The current research landscape points towards several promising application domains for this compound, primarily driven by the unique properties of the furazan ring.

The most prominent application is its use as a precursor for advanced, nitrogen-rich energetic materials. frontiersin.orgenergetic-materials.org.cn The cyano and amino groups serve as versatile handles for further chemical modification, such as cycloaddition reactions to form tetrazole rings, creating compounds with high densities, good oxygen balance, and significant heats of formation. frontiersin.org The stability of the furazan ring is a key advantage in this context. energetic-materials.org.cn

Beyond energetics, the 1,2,5-oxadiazole ring's electronic and optical properties open doors to other emerging technologies. chemicalbook.com A significant challenge is to explore and validate these potential applications experimentally.

| Potential Application Domain | Governing Property | Example from 1,2,5-Oxadiazole Class | Future Direction for the Compound |

| Energetic Materials | High nitrogen content, positive heat of formation, thermal stability. | Precursor to tetrazolyl- and fluorodinitromethyl-substituted furoxans. frontiersin.orgnih.gov | Design and synthesis of novel high-energy, low-sensitivity explosives and propellants. |

| Medicinal Chemistry | Enzyme inhibition, cytotoxicity. | Antiproliferative agents, Topoisomerase I inhibitors. iiarjournals.org | Development as an anticancer or antimicrobial agent. |

| Agriculture | Herbicidal activity. | Benzo[c] researchgate.netiiarjournals.orgnih.govoxadiazole-N-oxide derivatives. chemicalbook.com | Screening for potential use as a novel herbicide or pesticide. |

| Materials Science | Fluorogenic properties. | Used in light-emitting devices. chemicalbook.com | Investigation for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe. |

The exploration of these domains requires a shift from foundational synthesis to applied materials science and pharmacology, representing a critical future direction for research on this compound.

Interdisciplinary Research Avenues for this compound in Science and Engineering

The full potential of this compound can only be unlocked through robust interdisciplinary collaboration. The challenges and opportunities surrounding this molecule are multifaceted and cannot be addressed by a single scientific discipline.

Future progress will depend on creating synergistic research programs that bridge disparate fields:

Synthetic & Computational Chemistry: Organic chemists can focus on developing novel, sustainable synthetic routes while computational chemists model the properties of virtual derivatives, creating a feedback loop that rapidly identifies high-potential candidates for synthesis.

Materials Science & Engineering: For energetic material applications, chemists will synthesize new molecules whose detonation and sensitivity properties are then characterized by physicists and materials scientists. Engineers can then work on the formulation and integration of these new materials into practical systems.

Pharmacology & Medicinal Chemistry: As potential drug candidates are synthesized, pharmacologists and biologists must conduct comprehensive in vitro and in vivo testing to determine efficacy and safety. This biological data is then fed back to medicinal chemists to refine molecular designs and improve therapeutic indices.

Agricultural Science & Chemistry: Chemists can create novel derivatives to be screened by agricultural scientists for herbicidal or pesticidal activity, leading to the development of new crop protection agents. researchgate.net

By fostering these interdisciplinary connections, the scientific community can overcome the current limitations in the study of this compound and fully exploit its potential in a wide range of scientific and technological applications.

常见问题